Cas no 50289-14-0 (2H-Pyran-4-ol, tetrahydro-4-(nitromethyl)-)
2H-Pyran-4-ol, tetrahydro-4-(nitromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2H-Pyran-4-ol, tetrahydro-4-(nitromethyl)-
- LogP
- 4-(nitromethyl)oxan-4-ol
- HVAGLCLPZYKTQQ-UHFFFAOYSA-N
- 4-(nitromethyl)tetrahydro-2H-pyran-4-ol
- 50289-14-0
- SCHEMBL1140870
- DTXSID30726640
- G73752
- DB-174122
- Tetrahydro-4-(nitromethyl)-2H-pyran-4-ol
-
- Inchi: 1S/C6H11NO4/c8-6(5-7(9)10)1-3-11-4-2-6/h8H,1-5H2
- InChI Key: HVAGLCLPZYKTQQ-UHFFFAOYSA-N
- SMILES: O1CCC(C[N+](=O)[O-])(CC1)O
Computed Properties
- Exact Mass: 161.06883
- Monoisotopic Mass: 161.06880783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 75.3Ų
Experimental Properties
- PSA: 72.6
2H-Pyran-4-ol, tetrahydro-4-(nitromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1611579-100mg |
4-(Nitromethyl)tetrahydro-2H-pyran-4-ol |
50289-14-0 | 98% | 100mg |
¥789.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1611579-250mg |
4-(Nitromethyl)tetrahydro-2H-pyran-4-ol |
50289-14-0 | 98% | 250mg |
¥1648.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1611579-1g |
4-(Nitromethyl)tetrahydro-2H-pyran-4-ol |
50289-14-0 | 98% | 1g |
¥4312.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1611579-5g |
4-(Nitromethyl)tetrahydro-2H-pyran-4-ol |
50289-14-0 | 98% | 5g |
¥10554.00 | 2024-05-11 |
2H-Pyran-4-ol, tetrahydro-4-(nitromethyl)- Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2H-Pyran-4-ol, tetrahydro-4-(nitromethyl)-
Introduction to 2H-Pyran-4-ol, tetrahydro-4-(nitromethyl) and Its Significance in Modern Chemical Research
2H-Pyran-4-ol, tetrahydro-4-(nitromethyl), with the CAS number 50289-14-0, represents a compound of considerable interest in the realm of organic synthesis and pharmaceutical chemistry. This tetrahydropyran derivative features a nitromethyl substituent at the 4-position of the pyran ring, which endows it with unique reactivity and potential applications in the development of novel bioactive molecules.
The structural motif of 2H-Pyran-4-ol, tetrahydro-4-(nitromethyl) is characterized by a saturated six-membered oxygen-containing heterocycle, which is a common scaffold in many pharmacologically relevant compounds. The presence of the nitro group not only influences the electronic properties of the molecule but also serves as a versatile handle for further functionalization. This dual functionality makes it an attractive building block for synthetic chemists aiming to construct more complex structures.
In recent years, there has been growing interest in the development of tetrahydropyran derivatives due to their potential as intermediates in drug discovery. The tetrahydro portion of the name suggests a highly flexible and conformationally rich framework, which can be exploited to modulate biological activity. For instance, derivatives of this class have been explored as ligands for enzyme inhibition and as precursors to more complex heterocyclic systems.
The nitromethyl group in 2H-Pyran-4-ol, tetrahydro-4-(nitromethyl) is particularly noteworthy. Nitro groups are well-known for their ability to participate in various chemical transformations, including reduction to amino groups or conversion to azides via diazotization. These reactions are fundamental in synthetic organic chemistry and have been leveraged to introduce specific functionalities into target molecules. Moreover, nitro compounds often exhibit significant biological activity, making them valuable tools in medicinal chemistry.
Recent advancements in synthetic methodologies have enabled more efficient access to 2H-Pyran-4-ol, tetrahydro-4-(nitromethyl) and its derivatives. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and hydrogenation processes, have streamlined the construction of complex pyran derivatives. These techniques have not only improved yields but also allowed for greater control over regioselectivity and stereochemistry.
The potential applications of 2H-Pyran-4-ol, tetrahydro-4-(nitromethyl) extend beyond simple intermediates. Researchers have begun exploring its utility as a precursor to more sophisticated pharmacophores. For example, by leveraging its reactivity, it has been possible to construct analogs of known bioactive compounds with enhanced properties. This approach aligns with the broader trend in drug discovery toward structure-based design and optimization.
In academic research, 2H-Pyran-4-ol, tetrahydro-4-(nitromethyl) has been employed in studies aimed at understanding reaction mechanisms and developing new synthetic strategies. Its unique structural features provide an excellent platform for investigating electronic effects and steric influences on molecular reactivity. Such studies contribute valuable insights into the principles governing organic transformations and can inform the design of future synthetic protocols.
The pharmaceutical industry has also taken note of the potential of tetrahydropyran derivatives like 2H-Pyran-4-ol, tetrahydro-4-(nitromethyl). Given their structural diversity and biological relevance, these compounds are being evaluated for their suitability as lead compounds or intermediates in drug development programs. The nitro group's versatility further enhances their appeal, as it can be readily modified to suit specific pharmacological requirements.
From a computational chemistry perspective, modeling studies on 2H-Pyran-4-ol, tetrahydro-4-(nitromethyl) have provided insights into its behavior under various conditions. Molecular dynamics simulations and quantum mechanical calculations have helped elucidate its conformational landscape and reactivity patterns. These computational approaches are increasingly integral to modern chemical research, complementing experimental investigations and accelerating the discovery process.
The synthesis of 2H-Pyran-4-ol, tetrahydro-4-(nitromethyl) itself presents an interesting challenge due to the need for precise functionalization at multiple positions on the pyran ring. However, recent innovations in synthetic chemistry have made this task more feasible than ever before. Catalytic methods and green chemistry principles have been particularly influential in reducing waste and improving efficiency during production.
In conclusion,2H-Pyran-4-ol, tetrahydro-4-(nitromethyl) (CAS no 50289-14-0) is a compound with significant potential in both academic research and industrial applications. Its unique structural features and reactivity make it a valuable tool for synthetic chemists working on complex molecules. As our understanding of organic transformations continues to evolve,tetrahydropyran derivatives like this one will undoubtedly play an increasingly important role in the development of new drugs and materials.
50289-14-0 (2H-Pyran-4-ol, tetrahydro-4-(nitromethyl)-) Related Products
- 14199-88-3(D-Glucitol,1-deoxy-1-nitro-)
- 149794-75-2(Oxirane,2-methyl-3-(1-methylethyl)-2-(nitromethyl)- (9CI))
- 113972-91-1(L-Mannitol,2,6-anhydro-1-deoxy-1-nitro- (9CI))
- 17214-22-1(Bicyclo[2.2.1]heptane,2-ethoxy-3-nitro-)
- 1022985-41-6((R)-2-methyl-4-nitrobutan-1-ol)
- 127811-20-5(2,5-Hexanediol,3-nitro-)
- 101972-90-1(1-Octanol, 8-nitro-)
- 145277-31-2(1,3-Propanediol,2-nitro-2-undecyl-)
- 116607-29-5(b-D-Gulopyranose,1,6-anhydro-3-deoxy-3-nitro-)
- 14199-83-8(1-Deoxy-1-nitro-D-mannitol)